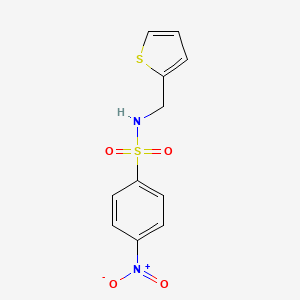

4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c14-13(15)9-3-5-11(6-4-9)19(16,17)12-8-10-2-1-7-18-10/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZYPANIMNJWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Reduction: 4-amino-N-(thiophen-2-ylmethyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has shown promising results in antimicrobial applications. In a study focusing on benzenesulfonamide derivatives, various compounds were evaluated for their antibacterial and anti-biofilm activities. Specifically, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with notable percentages of inhibition at concentrations around 50 µg/mL .

Table 1: Antimicrobial Efficacy of Benzenesulfonamide Derivatives

| Compound | Target Bacteria | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| 4e | S. aureus | 80.69 | 50 |

| 4g | K. pneumoniae | 79.46 | 50 |

| 4h | K. pneumoniae | 77.52 | 50 |

Antitumor Activity

Research has indicated that some derivatives of this compound can induce apoptosis in cancer cell lines, particularly in MDA-MB-231, a breast cancer cell line. The study reported a significant increase in annexin V-FITC positivity, suggesting effective induction of apoptosis . This highlights the potential of these compounds as anticancer agents.

Case Study: Apoptosis Induction in Cancer Cells

- Cell Line : MDA-MB-231

- Method : Annexin V-FITC assay

- Result : A 22-fold increase in apoptosis compared to control.

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of carbonic anhydrase (CA) IX, which is implicated in various pathological conditions, including cancer. The IC50 values for inhibition ranged from 10.93 to 25.06 nM for CA IX, demonstrating its selectivity over CA II .

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Enzyme Type | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

Tuberculosis Treatment Potential

Another significant application lies in the treatment of tuberculosis (TB). A series of thiophene-benzenesulfonamide derivatives were synthesized and tested against Mycobacterium tuberculosis. One compound demonstrated MIC values less than 0.1 µg/mL against both drug-susceptible and drug-resistant strains, indicating its potential as a novel antitubercular agent .

Table 3: Antitubercular Activity

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 17b | <0.1 | Drug-susceptible TB |

| <0.1 | Drug-resistant TB |

Mecanismo De Acción

The mechanism of action of 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound, effectively halting the proliferation of bacteria .

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

- Melting Points : Thiazole-substituted derivatives (e.g., ) exhibit higher melting points (183–208°C) compared to aliphatic or aromatic substituents (e.g., 250°C for trichloromethylquinazoline in ). The rigid thiazole ring and nitro group enhance crystallinity.

Actividad Biológica

4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a sulfonamide moiety, which is often associated with various biological activities. The presence of the nitro group and the thiophene ring enhances its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and metabolic pathways.

Antimicrobial Activity

Studies have shown that this compound demonstrates potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The Minimum Inhibitory Concentration (MIC) values for these pathogens are reported to be as low as 3.9 μM, indicating strong efficacy .

| Pathogen Type | MIC (μM) | Notes |

|---|---|---|

| Gram-positive (MRSA) | 7.81 | Bactericidal effect observed |

| Gram-negative (E. coli) | 3.9 | Effective against multidrug-resistant strains |

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for anticancer effects. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2). The IC50 values for these cell lines range from 0.65 to 2.41 μM, suggesting significant cytotoxicity .

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis |

| SK-MEL-2 | 2.41 | Disrupts cell cycle |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to cell death.

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G0-G1 phase in certain cancer types .

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the thiophene and sulfonamide groups can significantly influence the biological activity of related compounds. For example, substituents on the thiophene ring can enhance binding affinity to target enzymes or receptors, thereby increasing potency against both bacterial and cancerous cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of resistant bacterial strains, confirming its potential as a lead compound for developing new antibiotics .

- Cancer Cell Studies : Research involving MCF-7 and SK-MEL-2 cell lines showed that treatment with this sulfonamide led to significant reductions in cell viability, supporting its further investigation as an anticancer agent .

- In Vivo Studies : Animal model studies indicated that the compound possesses favorable pharmacokinetic properties, with good tissue distribution and low toxicity profiles compared to existing treatments .

Q & A

Basic Questions

Q. What are the essential synthetic steps for preparing 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of the thiophen-2-ylmethylamine intermediate with 4-nitrobenzenesulfonyl chloride. Key steps include:

Amine activation : React thiophen-2-ylmethylamine with a base (e.g., triethylamine) to deprotonate the amine.

Sulfonylation : Add 4-nitrobenzenesulfonyl chloride under anhydrous conditions, often in dichloromethane or THF, at 0–25°C.

Purification : Isolate the product via recrystallization (e.g., ethanol/water) or column chromatography.

Example yields range from 60–70% for analogous sulfonamide complexes .

- Validation : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane). Confirm purity via melting point (e.g., 178–183°C for 4-nitrobenzenesulfonamide derivatives) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., -SO2 asymmetric stretch at ~1373 cm⁻¹, -NO2 stretch at ~1520 cm⁻¹) .

- NMR :

- ¹H NMR : Look for thiophene protons (δ 6.8–7.5 ppm) and benzenesulfonamide aromatic protons (δ 7.5–8.3 ppm).

- ¹³C NMR : Confirm sulfonamide linkage (C-SO2 at ~125–135 ppm) .

- Microanalysis : Validate elemental composition (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for sulfonamide derivatives?

- Methodological Answer : Discrepancies (e.g., C: 39.68% observed vs. 39.88% calculated) may arise from incomplete purification or hygroscopicity. Strategies include:

Repurification : Recrystallize from a non-polar solvent (e.g., hexane/ethyl acetate).

Drying : Use vacuum desiccation (40°C, 24 hrs) to remove residual solvents.

Alternative techniques : Validate via high-resolution mass spectrometry (HRMS) or combustion analysis with larger sample sizes .

Q. What experimental design principles apply to evaluating biological activity (e.g., antimicrobial) of this compound?

- Methodological Answer :

In vitro assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Structure-activity relationship (SAR) : Modify the thiophene or nitro group and compare inhibitory effects.

Cytotoxicity screening : Test on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can reaction yields be optimized during sulfonamide synthesis?

- Methodological Answer :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Catalysis : Add catalytic DMAP to accelerate amine-sulfonyl chloride coupling.

Example: Analogous syntheses achieved 70% yields using glacial acetic acid reflux for 3–5 hours .

Q. What computational approaches predict reactivity or binding modes of this sulfonamide?

- Methodological Answer :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina.

ADMET prediction : Use SwissADME to assess pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.